3-(3-hydroxypropyl)-8-(2-methoxy-5-methylphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(3-hydroxypropyl)-6-(2-methoxy-5-methylphenyl)-4-methyl-7-phenylpurino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N5O4/c1-16-10-11-20(34-3)18(14-16)30-19(17-8-5-4-6-9-17)15-29-21-22(26-24(29)30)27(2)25(33)28(23(21)32)12-7-13-31/h4-6,8-11,14-15,31H,7,12-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSJKJHIHTOYPQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CCCO)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(3-hydroxypropyl)-8-(2-methoxy-5-methylphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, with CAS number 886900-71-6, is a complex organic compound belonging to the imidazopurine class. This compound has garnered interest due to its potential biological activities, including antidepressant and anxiolytic effects, as well as its role as a phosphodiesterase (PDE) inhibitor.
The molecular formula of this compound is C25H25N5O4, with a molecular weight of 459.5 g/mol. The structure includes multiple functional groups that may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C25H25N5O4 |
| Molecular Weight | 459.5 g/mol |
| CAS Number | 886900-71-6 |
Antidepressant and Anxiolytic Effects
Research indicates that derivatives of imidazo[2,1-f]purine compounds exhibit significant affinity for serotonin receptors (5-HT1A and 5-HT7). A study highlighted that certain derivatives showed promising results in reducing depressive behaviors in animal models (forced swim test), suggesting potential as antidepressant agents . The compound's ability to modulate serotonin pathways is a key aspect of its biological activity.
Phosphodiesterase Inhibition
The compound has been evaluated for its inhibitory effects on phosphodiesterase enzymes (PDE4B and PDE10A). Inhibitors of these enzymes are known to enhance intracellular cyclic AMP levels, which can lead to improved mood and cognitive function. The study identified that some derivatives displayed selective inhibition profiles that could be beneficial in treating mood disorders .
Case Studies
- In Vivo Studies : In a forced swim test involving mice, selected imidazo[2,1-f]purine derivatives demonstrated significant reductions in immobility time compared to control groups treated with standard anxiolytics like diazepam. This suggests a comparable efficacy in alleviating depressive symptoms .
- Metabolic Stability : The metabolic stability of the compound was assessed using human liver microsomes, indicating a favorable pharmacokinetic profile which is crucial for therapeutic applications .
- Lipophilicity : The lipophilicity of the compound was determined through micellar electrokinetic chromatography (MEKC), which is essential for understanding its absorption and distribution in biological systems .
The mechanism by which this compound exerts its effects involves:
- Serotonin Receptor Modulation : Binding to serotonin receptors influences mood regulation and anxiety levels.
- Phosphodiesterase Inhibition : Preventing the breakdown of cyclic AMP enhances signaling pathways associated with mood elevation and cognitive enhancement.
Q & A
Basic Research Questions
Q. How can researchers optimize synthetic routes for this compound to improve yield and purity?
- Methodological Answer : Multi-step synthesis involving nucleophilic substitution, cyclization, and functional group modifications is typically required. Key steps include:
- Precursor selection : Use methoxy-substituted phenyl derivatives and hydroxypropyl precursors for regioselective coupling .
- Reaction conditions : Optimize temperature (e.g., 60–80°C for cyclization) and solvent polarity (e.g., dichloromethane or ethanol) to stabilize intermediates .
- Purification : Employ flash chromatography or preparative HPLC to isolate the target compound from byproducts (e.g., unreacted imidazole derivatives) .
Q. What analytical techniques are critical for structural characterization of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Assign signals for the imidazo[2,1-f]purine core (e.g., δ 7.2–8.1 ppm for aromatic protons) and methoxy groups (δ ~3.8 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., m/z 433.443 for C₂₃H₂₀FN₅O₃ analogs) and fragmentation patterns to validate substituent positions .
- X-ray Crystallography : Resolve 3D conformation to assess steric effects of the hydroxypropyl and phenyl groups on biological activity .
Advanced Research Questions
Q. How can contradictory bioactivity data across studies be resolved for this compound?
- Methodological Answer :
- Dose-response standardization : Use consistent molar concentrations (e.g., 1–100 µM) across assays to minimize variability in IC₅₀ values .
- Structural analogs : Compare activity with derivatives (e.g., 8-(2-methoxyphenyl)-1-methyl-7-phenyl analogs) to isolate contributions of the hydroxypropyl group .
- Pathway-specific assays : Employ kinase profiling or receptor-binding assays to identify off-target interactions that may explain discrepancies .
Q. What computational strategies predict the compound’s mechanism of action and binding affinity?
- Methodological Answer :
- Molecular docking : Use software like AutoDock Vina to model interactions with purine-binding enzymes (e.g., adenosine deaminase) and prioritize targets .
- MD simulations : Simulate ligand-receptor dynamics (e.g., 100 ns trajectories) to assess stability of the methoxyphenyl group in hydrophobic pockets .
- QSAR modeling : Corrogate substituent electronegativity (e.g., methoxy vs. hydroxy groups) with bioactivity data to guide structural optimization .
Q. How does the hydroxypropyl side chain influence metabolic stability and pharmacokinetics?
- Methodological Answer :
- In vitro assays : Test hepatic microsome stability (human/rat) to evaluate CYP450-mediated oxidation of the hydroxypropyl group .
- LogP measurements : Compare partition coefficients (e.g., LogP ~2.5 for hydroxypropyl vs. ~3.1 for acetylated analogs) to predict tissue penetration .
- Prodrug strategies : Synthesize phosphate or ester derivatives to enhance solubility and prolong half-life .
Data Contradiction Analysis
Q. How should researchers address conflicting solubility data reported in different solvents?
- Methodological Answer :
- Solvent polarity screening : Test solubility in DMSO, ethanol, and PBS (pH 7.4) under standardized conditions (e.g., 25°C, vortexing for 30 min) .
- Aggregation studies : Use dynamic light scattering (DLS) to detect nanoaggregates in aqueous solutions, which may falsely reduce apparent solubility .
- Co-solvent systems : Optimize DMSO-water ratios (e.g., 10% v/v) to balance solubility and biological compatibility .
Experimental Design Considerations
Q. What in vitro models are suitable for evaluating its therapeutic potential?
- Methodological Answer :
- Cell-line selection : Use disease-relevant models (e.g., HEK293 for adenosine receptors or MCF-7 for anticancer activity) with matched controls .
- Cytotoxicity thresholds : Establish EC₅₀ values using MTT assays and confirm specificity via siRNA knockdown of putative targets .
- Permeability assays : Perform Caco-2 monolayer studies to predict intestinal absorption for oral administration .
Advanced Synthesis Challenges
Q. How can regioselectivity be achieved during functionalization of the imidazo[2,1-f]purine core?
- Methodological Answer :
- Protecting groups : Temporarily block the N3 position with tert-butoxycarbonyl (Boc) to direct substitutions to the C8 phenyl group .
- Catalytic systems : Use Pd(OAc)₂/Xantphos for Suzuki-Miyaura coupling of aryl boronic acids to the C7 position .
- Microwave-assisted synthesis : Reduce reaction times (e.g., 30 min vs. 12 h) and improve yields for cyclization steps .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
